molecular formula C9H22N2OSi2 B15067317 1,3-Bis(trimethylsilyl)imidazolidin-2-one

1,3-Bis(trimethylsilyl)imidazolidin-2-one

Cat. No.: B15067317
M. Wt: 230.45 g/mol
InChI Key: HOCMDEGVKLFTOE-UHFFFAOYSA-N
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Description

1,3-Bis(trimethylsilyl)imidazolidin-2-one is a chemical compound with the molecular formula C9H22N2OSi2. It is a derivative of imidazolidin-2-one, where the hydrogen atoms at positions 1 and 3 are replaced by trimethylsilyl groups. This compound is known for its unique properties and applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(trimethylsilyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of imidazolidin-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an aprotic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(trimethylsilyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

    Hydrolysis: Acidic or basic conditions with water are employed to break the trimethylsilyl groups.

Major Products Formed

Scientific Research Applications

1,3-Bis(trimethylsilyl)imidazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(trimethylsilyl)imidazolidin-2-one involves its ability to act as a protecting group for amines. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the nitrogen atoms. This allows for selective reactions at other sites of the molecule. Upon completion of the desired transformation, the trimethylsilyl groups can be removed under mild conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(trimethylsilyl)imidazolidin-2-one is unique due to its dual trimethylsilyl groups, which provide enhanced steric protection compared to other derivatives. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amines are required .

Properties

Molecular Formula

C9H22N2OSi2

Molecular Weight

230.45 g/mol

IUPAC Name

1,3-bis(trimethylsilyl)imidazolidin-2-one

InChI

InChI=1S/C9H22N2OSi2/c1-13(2,3)10-7-8-11(9(10)12)14(4,5)6/h7-8H2,1-6H3

InChI Key

HOCMDEGVKLFTOE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1CCN(C1=O)[Si](C)(C)C

Origin of Product

United States

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